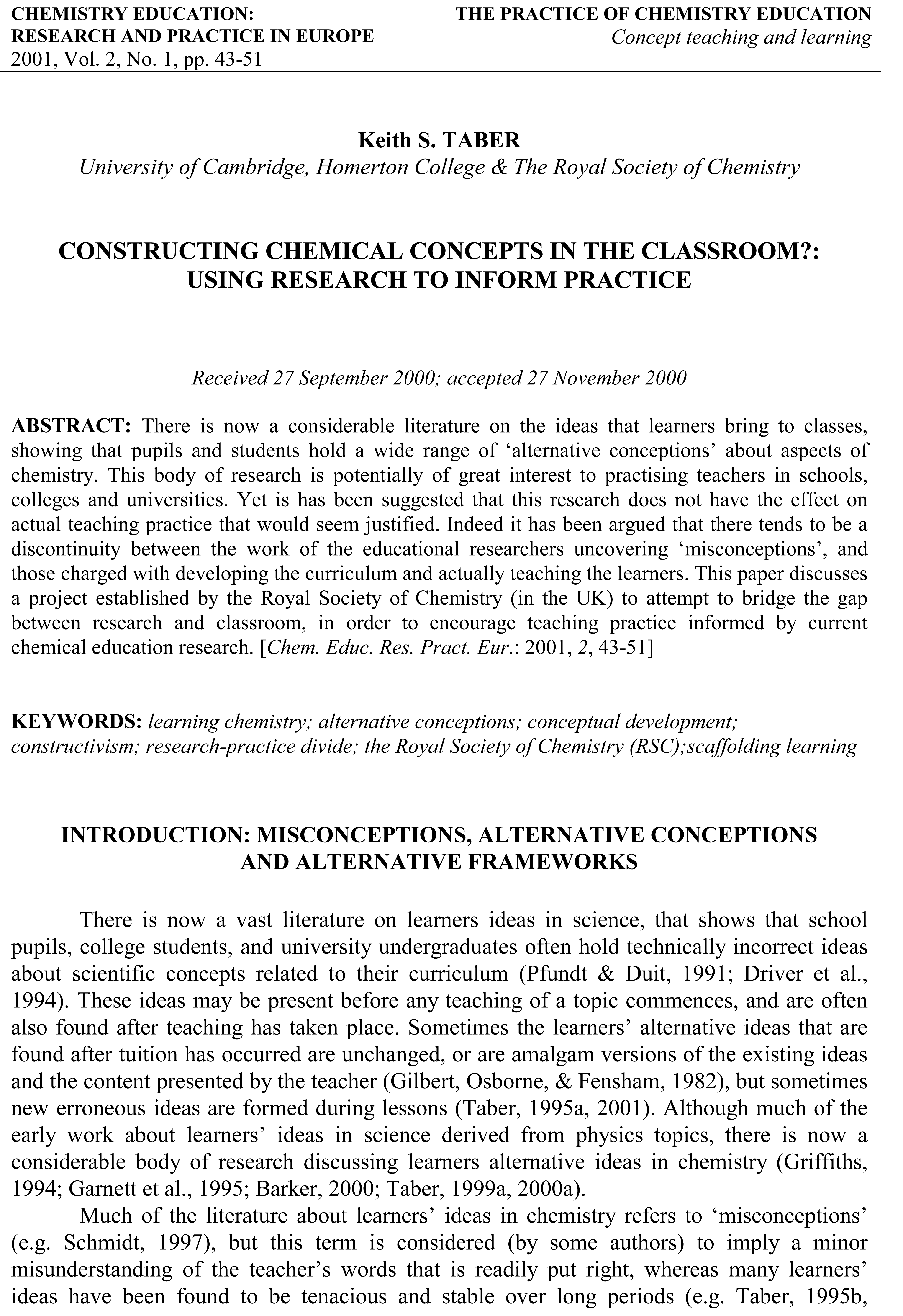CONSTRUCTING CHEMICAL CONCEPTS IN THE CLASSROOM?: USING RESEARCH TO INFORM PRACTICE
Chemistry Education Research and Practice Pub Date: DOI: 10.1039/B0RP90029J
Abstract
There is now a considerable literature on the ideas that learners bring to classes, showing that pupils and students hold a wide range of ‘alternative conceptions’ about aspects of chemistry. This body of research is potentially of great interest to practising teachers in schools, colleges and universities. Yet is has been suggested that this research does not have the effect on actual teaching practice that would seem justified. Indeed it has been argued that there tends to be a discontinuity between the work of the educational researchers uncovering ‘misconceptions’, and those charged with developing the curriculum and actually teaching the learners. This paper discusses a project established by the Royal Society of Chemistry (in the UK) to attempt to bridge the gap between research and classroom, in order to encourage teaching practice informed by current chemical education research. [Chem. Educ. Res. Pract. Eur.: 2001, 2, 43-51]


Recommended Literature
- [1] A colorimetric method for the quantitative measurement of rancidity
- [2] Reflections and comments from Sir Alan Walsh, FRS
- [3] The scale-up of continuous biphasic liquid/liquid reactions under super-heating conditions: methodology and reactor design†
- [4] Novel N-acyloxytrialkylammonium salts as initiators for free radical polymerization of methacrylates†
- [5] A novel method of monitoring the sulfidation of hydrotreating catalysts: the conversion of carbonyl sulfide
- [6] CONSTRUCTING CHEMICAL CONCEPTS IN THE CLASSROOM?: USING RESEARCH TO INFORM PRACTICE
- [7] A new family of ionic liquids based on N,N-dialkyl-3-azabicyclo[3.2.2]nonanium cations: organic plastic crystal behaviour and highly reversible lithium metal electrodeposition†
- [8] Back cover
- [9] Utilisation of the isobole methodology to study dietary peptide–drug and peptide–peptide interactive effects on dipeptidyl peptidase IV (DPP-IV) inhibition†
- [10] Interfacial CO2-mediated nanoscale oil transport: from impediment to enhancement†










